Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a methanesulfonamide group, which is known for its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that it may influence pathways related to inflammation, given the anti-inflammatory properties of structurally similar compounds .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that it may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of piperidine with phenyl chloroformate to form the intermediate phenyl piperidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Phenyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a methanesulfonamide group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a tert-butyl group and an amino group, offering different reactivity and applications.
Properties
IUPAC Name |
phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-7-9-16(10-8-12)14(17)20-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKHQPCQVULEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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